molecular formula C21H26N2O4 B3560401 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(2,4-DIMETHOXYPHENYL)METHYL]PIPERAZINE

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(2,4-DIMETHOXYPHENYL)METHYL]PIPERAZINE

Cat. No.: B3560401
M. Wt: 370.4 g/mol
InChI Key: OBEXPXHVBKHQBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(2,4-DIMETHOXYPHENYL)METHYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with benzodioxol and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(2,4-DIMETHOXYPHENYL)METHYL]PIPERAZINE typically involves multi-step organic reactions. One common method includes the alkylation of piperazine with benzodioxol and dimethoxyphenyl derivatives under controlled conditions. The reaction may require the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(2,4-DIMETHOXYPHENYL)METHYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(2,4-DIMETHOXYPHENYL)METHYL]PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(2,4-DIMETHOXYPHENYL)METHYL]PIPERAZINE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(2,4-DIMETHOXYPHENYL)METHYL]PIPERAZINE is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-24-18-5-4-17(20(12-18)25-2)14-23-9-7-22(8-10-23)13-16-3-6-19-21(11-16)27-15-26-19/h3-6,11-12H,7-10,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEXPXHVBKHQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(2,4-DIMETHOXYPHENYL)METHYL]PIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(2,4-DIMETHOXYPHENYL)METHYL]PIPERAZINE
Reactant of Route 3
Reactant of Route 3
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(2,4-DIMETHOXYPHENYL)METHYL]PIPERAZINE
Reactant of Route 4
Reactant of Route 4
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(2,4-DIMETHOXYPHENYL)METHYL]PIPERAZINE
Reactant of Route 5
Reactant of Route 5
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(2,4-DIMETHOXYPHENYL)METHYL]PIPERAZINE
Reactant of Route 6
Reactant of Route 6
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(2,4-DIMETHOXYPHENYL)METHYL]PIPERAZINE

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